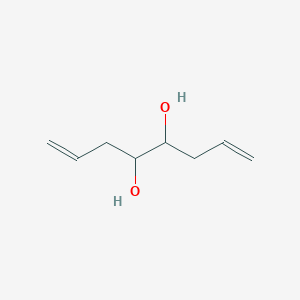
Tetradecyl acetate
Vue d'ensemble
Description
Tetradecyl acetate is a sex pheromone produced by Ctenopseustis obliquana females . It can be used to disrupt the mating of pest species .
Molecular Structure Analysis
The molecular formula of Tetradecyl acetate is C16H32O2 . The InChI code is 1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-15H2,1-2H3 .Physical And Chemical Properties Analysis
Tetradecyl acetate has a molecular weight of 256.42400 and a density of 0.865g/cm3 . Its boiling point is 300.1ºC at 760 mmHg .Applications De Recherche Scientifique
Insect Pheromone Research
Tetradecyl acetate has been identified as a component of the sex pheromone of certain insect species. For example, it is a female-produced sex pheromone component of the economically important click beetle Melanotus communis . This compound is strongly attractive to conspecific male beetles and does not appear to attract other species .
Pest Management
The use of Tetradecyl acetate in pest management is a significant application. It has been used for more than 50 years for monitoring and management of insect pests of agriculture and human health . The compound can be synthesized and used in slow-release dispensers for effective pest management .
Behavioral Studies
Tetradecyl acetate is used in behavioral studies to understand the reproductive behavior of pests. The compound helps in identifying the insect-produced chemicals that mediate the reproductive behavior of these pests .
Agricultural Research
In agricultural research, Tetradecyl acetate is used to study the impact of pests on crops. For instance, the larvae of Melanotus communis, commonly called the corn wireworm, are economically important pests of U.S. crops . The female-produced chemical, 13-tetradecenyl acetate, helps in studying the behavior of these pests .
Chemical Ecology
Tetradecyl acetate plays a crucial role in the field of chemical ecology, particularly in understanding the interaction between organisms and their environment. It is used in research studies on new insect pheromones, pheromone biosynthesis, mode of action, peripheral olfactory and neural mechanisms .
Integrated Pest Management
The compound is used in Integrated Pest Management (IPM) strategies. IPM is a comprehensive approach that uses a variety of techniques in a way that minimizes both economic and environmental damage. Tetradecyl acetate is used in the development of new techniques and strategies for IPM .
Mécanisme D'action
Target of Action
Tetradecyl acetate, also known as myristyl acetate, is primarily used as a sex pheromone . It is produced by female Ctenopseustis obliquana, a species of moth . The primary targets of this compound are the male moths of the same species .
Mode of Action
The mode of action of Tetradecyl acetate is based on its role as a sex pheromone. It is released by female moths to attract males for mating . The compound interacts with the olfactory receptors of the male moths, triggering a behavioral response that leads them towards the source of the pheromone .
Biochemical Pathways
This binding triggers a signal transduction pathway that leads to a behavioral response .
Pharmacokinetics
As a pheromone, it is likely to be volatile and easily dispersed in the environment, facilitating its detection by male moths .
Result of Action
The primary result of the action of Tetradecyl acetate is the attraction of male moths to the females for mating . This compound can disrupt the mating of pest species, making it potentially useful for pest control .
Action Environment
The efficacy and stability of Tetradecyl acetate can be influenced by various environmental factors. For instance, wind direction and speed can affect the dispersion of the pheromone in the environment. Temperature and humidity might also impact the volatility and stability of the compound .
Orientations Futures
The use of Tetradecyl acetate and similar compounds in pest control is a promising area of research . Additionally, the metabolic engineering of microorganisms for the production of biodiesel from fatty alcohols and acetyl-CoA, including Tetradecyl acetate, is a significant focus in biofuel research .
Propriétés
IUPAC Name |
tetradecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUUIFSIQMVYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862341 | |
| Record name | Myristyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecyl acetate | |
CAS RN |
638-59-5 | |
| Record name | Tetradecyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecanol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9O55CT350 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



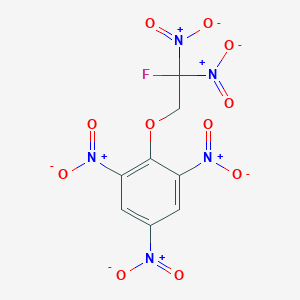




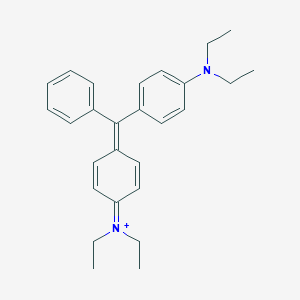
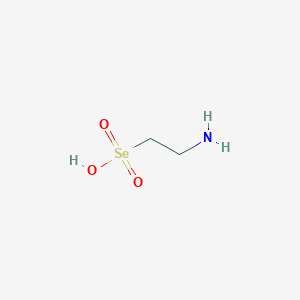
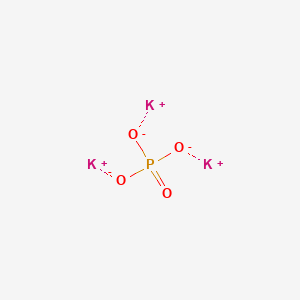
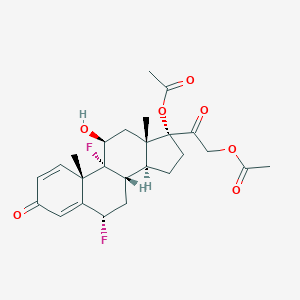
![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

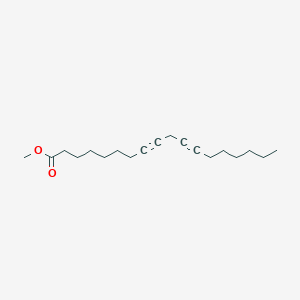
![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)
